molecular formula C12H17NO3 B1400880 tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate CAS No. 1159734-58-3

tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate

Cat. No.: B1400880
CAS No.: 1159734-58-3
M. Wt: 223.27 g/mol
InChI Key: GAMMLGKFYYBTHX-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C12H17NO3 . It is also known by its synonyms “tert-butyl n-[1-(2-furyl)cyclopropyl]carbamate” and "Carbamic acid, N-[1-(2-furanyl)cyclopropyl]-, 1,1-dimethylethyl ester" . The molecular weight of this compound is 223.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is known to be 223.27 g/mol , but other properties such as melting point, boiling point, solubility, and stability are not provided.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • The compound has been involved in the preparation and Diels–Alder reaction of a 2‐amido substituted furan, highlighting its utility in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).
  • It is also used in the process development and pilot-plant synthesis of related compounds, demonstrating its role in scalable industrial chemical processes (Li et al., 2012).

2. Structural Studies and Crystallography

  • Studies involving tert-Butyl (1-(furan-2-yl)cyclopropyl)carbamate derivatives have been conducted to analyze crystal structures and molecular interactions, showcasing its importance in understanding molecular geometry and bonding (Baillargeon et al., 2017).

3. Application in Organic Chemistry

  • Research has shown its involvement in the synthesis of spirocyclopropanated analogues of various compounds, illustrating its versatility in creating structurally unique molecules (Brackmann et al., 2005).

4. Role in Medicinal Chemistry

  • The compound serves as an intermediate in the synthesis of molecules with potential biological activities, highlighting its significance in drug development and pharmaceutical research (Zhao et al., 2017).

Properties

IUPAC Name

tert-butyl N-[1-(furan-2-yl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-11(2,3)16-10(14)13-12(6-7-12)9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMMLGKFYYBTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203015
Record name 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159734-58-3
Record name 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159734-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(2-furanyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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